3-Methylimidazo[4,5-f]quinolin-9-amine
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Overview
Description
3-Methylimidazo[4,5-f]quinolin-9-amine is a heterocyclic aromatic amine known for its presence in high-temperature-cooked meats and tobacco smoke. It is recognized for its mutagenic and carcinogenic properties, making it a significant compound in toxicological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylimidazo[4,5-f]quinolin-9-amine typically involves the condensation of creatinine with amino acids and proteins during the Maillard reaction at high temperatures. This process is common in the thermal treatment of food .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Methylimidazo[4,5-f]quinolin-9-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized by cytochrome P450 enzymes, leading to the formation of reactive metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions can occur, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Cytochrome P450 enzymes are common oxidizing agents.
Substitution: Strong nucleophiles such as sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include DNA adducts, which are critical in understanding the compound’s mutagenic properties .
Scientific Research Applications
3-Methylimidazo[4,5-f]quinolin-9-amine is extensively studied in various fields:
Chemistry: Used as a model compound to study the formation of heterocyclic amines during cooking.
Biology: Investigated for its role in DNA damage and repair mechanisms.
Medicine: Studied for its carcinogenic effects and potential links to cancer development.
Industry: Monitored in food safety assessments to evaluate the risks associated with high-temperature cooking.
Mechanism of Action
The compound exerts its effects primarily through the formation of DNA adducts. It is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that bind to DNA, causing mutations and potentially leading to carcinogenesis . Key molecular targets include DNA and various enzymes involved in DNA repair .
Comparison with Similar Compounds
3-Methylimidazo[4,5-f]quinolin-9-amine is compared with other heterocyclic amines such as:
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx): Similar in structure but differs in mutagenic potency.
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP): Another heterocyclic amine found in cooked meats, known for its strong mutagenic properties.
The uniqueness of this compound lies in its specific formation conditions and its potent mutagenic effects .
Properties
Molecular Formula |
C11H10N4 |
---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
3-methylimidazo[4,5-f]quinolin-9-amine |
InChI |
InChI=1S/C11H10N4/c1-15-6-14-11-9(15)3-2-8-10(11)7(12)4-5-13-8/h2-6H,1H3,(H2,12,13) |
InChI Key |
YKBZKPRFNNAVFU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C=CC3=NC=CC(=C32)N |
Origin of Product |
United States |
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